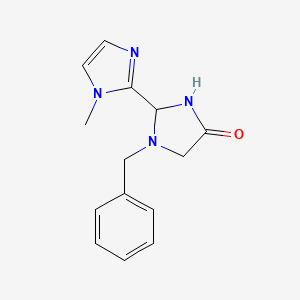![molecular formula C11H15NO3S B7591571 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol, also known as MNTB, is a chemical compound that has been widely used in scientific research. It is a member of the family of phenethylamines, which are known to have a wide range of biological activities. MNTB has been shown to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is complex and not yet fully understood. It is believed that this compound acts by binding to the active site of enzymes, thereby preventing their normal function. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its enzyme inhibition properties, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its potent enzyme inhibition properties make it a useful tool for studying the role of enzymes in various biological processes. However, this compound also has several limitations. Its mechanism of action is not yet fully understood, and its effects on human health are not well characterized.
Direcciones Futuras
There are several future directions for research on 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol. One promising area of research is the development of this compound-based therapeutics for the treatment of diseases such as Alzheimer's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on human health. Finally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is via the reaction of 2-methyl-3-nitrobenzyl chloride with thio-1-propanol in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol has been extensively studied for its potential use in scientific research. One of its most promising applications is in the field of enzyme inhibition. This compound has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are involved in a variety of biological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease and depression.
Propiedades
IUPAC Name |
2-[(2-methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(6-13)16-7-10-4-3-5-11(9(10)2)12(14)15/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHBFOTVAPMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CSC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)

![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)
